![molecular formula C8H8ClNO2 B1586267 (R)-2-Amino-2-(2-chlorophenyl)acetic acid CAS No. 86169-24-6](/img/structure/B1586267.png)
(R)-2-Amino-2-(2-chlorophenyl)acetic acid
Overview
Description
(R)-2-Amino-2-(2-chlorophenyl)acetic acid, also known as R-Aminochlorophenylacetic acid (R-ACPA), is a synthetic organic compound with a wide range of applications. It is a chiral compound, meaning it contains both left-handed and right-handed enantiomers, and is used in the synthesis of other compounds and in the study of many biochemical and physiological processes. R-ACPA has been extensively studied in scientific research and has been found to have numerous uses in the laboratory, including as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the mechanism of action of various enzymes and proteins.
Scientific Research Applications
Environmental Impact and Biodegradation
Environmental Fate of Herbicides : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to (R)-2-Amino-2-(2-chlorophenyl)acetic acid, have shown its widespread use in agriculture and the potential environmental implications due to its persistence and toxicity. Research emphasizes the need for understanding the environmental behavior of such compounds and developing strategies for mitigating their impact on ecosystems Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Microbial Degradation : The biodegradation of chlorophenols, which are structurally related to (R)-2-Amino-2-(2-chlorophenyl)acetic acid, has been extensively reviewed, highlighting the role of microorganisms in detoxifying environments contaminated with such chemicals. This research points towards the potential for using bioremediation techniques to address pollution caused by phenylglycine derivatives and related compounds Karen Magnoli, C. Carranza, M. Aluffi, C. Magnoli, C. Barberis, 2020.
Analytical and Chemical Applications
- Chromatography and Analysis : The application of hydrophilic interaction chromatography (HILIC) for the separation of polar, weakly acidic or basic samples, including amino acids and related compounds, demonstrates the importance of (R)-2-Amino-2-(2-chlorophenyl)acetic acid in analytical chemistry. This technique is crucial for analyzing complex mixtures and understanding the chemical behavior of such compounds P. Jandera, 2011.
Health and Safety
- Toxicological Evaluations : Research on the toxicological aspects of 2,4-D and its relevance to (R)-2-Amino-2-(2-chlorophenyl)acetic acid underscores the necessity for evaluating the health risks associated with exposure to these chemicals. Studies focus on understanding the mechanisms of toxicity and developing guidelines for safe handling and use in industrial and agricultural settings F. Islam, Jian Wang, M. Farooq, M. S. S. Khan, Ling Xu, Jinwen Zhu, Min Zhao, S. Muños, Qing X. Li, Weijun Zhou, 2017.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The acidity constant (pka) of a similar compound, 2-chlorophenylacetic acid, in water has been evaluated , which could provide some insight into its bioavailability.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
(2R)-2-amino-2-(2-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363944 | |
Record name | D-(+)-(2-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(2-chlorophenyl)acetic acid | |
CAS RN |
86169-24-6 | |
Record name | D-(+)-(2-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86169-24-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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